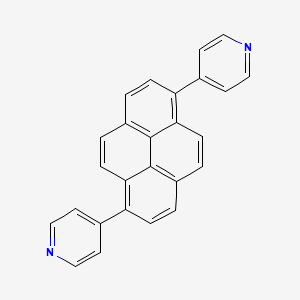

1,6-Di(pyridin-4-yl)pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-pyridin-4-ylpyren-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2/c1-5-21(17-9-13-27-14-10-17)23-8-4-20-2-6-22(18-11-15-28-16-12-18)24-7-3-19(1)25(23)26(20)24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMUKJMMVBKYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=NC=C5)C6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1,6 Di Pyridin 4 Yl Pyrene and Analogous Structures

Direct and Indirect Synthetic Approaches for Pyrene (B120774) Functionalization

The introduction of pyridyl groups onto the pyrene core can be achieved through various synthetic strategies. These can be broadly categorized as direct methods, where the pyrene skeleton is functionalized in the later stages of the synthesis, and indirect methods, which involve the construction of the pyrene ring from already functionalized precursors. This section will primarily focus on the direct functionalization of pyrene, a more common and versatile approach.

Catalytic Cross-Coupling Reactions for Pyrene-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for linking aryl and heteroaryl groups. The synthesis of 1,6-Di(pyridin-4-yl)pyrene can be efficiently achieved by coupling a di-functionalized pyrene precursor with a suitable pyridyl reagent.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. For the synthesis of this compound, this typically involves the reaction of 1,6-dibromopyrene (B158639) with a pyridin-4-ylboronic acid derivative.

A proposed synthetic protocol based on established Suzuki-Miyaura methodologies for similar aromatic systems is as follows: 1,6-dibromopyrene would be reacted with a slight excess of 4-pyridylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃. The reaction is commonly carried out in a solvent system like a mixture of toluene (B28343) and ethanol (B145695) or dioxane and water, under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures, usually refluxing for several hours to ensure complete reaction. The use of a pinacol ester of the boronic acid can offer advantages in terms of stability and ease of purification. core.ac.uked.ac.ukresearchgate.net

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling of 1,6-Dibromopyrene

| Parameter | Proposed Condition |

| Aryl Halide | 1,6-Dibromopyrene |

| Boron Reagent | 4-Pyridylboronic acid pinacol ester (2.2 - 2.5 equivalents) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |

| Base | 2M Aqueous Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene/Ethanol or Dioxane/Water |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

This table presents a proposed set of reaction conditions based on analogous Suzuki-Miyaura couplings of dihaloarenes.

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. To synthesize an analogue of this compound with alkyne linkers, 1,6-dibromopyrene can be coupled with 4-ethynylpyridine (B1298661).

A general procedure for the Sonogashira coupling would involve reacting 1,6-dibromopyrene with an excess of 4-ethynylpyridine in a suitable solvent, such as a mixture of toluene and a tertiary amine like triethylamine (B128534) or diisopropylamine, which also acts as a base. The reaction is catalyzed by a palladium source, for instance, PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) salt, typically CuI. The reaction is generally carried out under an inert atmosphere and can proceed at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. scirp.orgsemanticscholar.org

Table 2: Proposed Reaction Conditions for Sonogashira Coupling of 1,6-Dibromopyrene

| Parameter | Proposed Condition |

| Aryl Halide | 1,6-Dibromopyrene |

| Alkyne | 4-Ethynylpyridine (2.2 - 2.5 equivalents) |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base/Solvent | Triethylamine or Diisopropylamine/Toluene |

| Temperature | 25-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

This table outlines a proposed set of reaction conditions based on established Sonogashira coupling protocols.

Multi-Component Reactions (MCRs) for Pyrene-Pyridyl Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a direct one-pot synthesis of this compound via an MCR is not prominently reported, analogous structures with pyridyl-substituted pyrenes can be envisioned through established pyridine (B92270) synthesis methodologies. nih.govnih.govbohrium.comtaylorfrancis.com

Synthesis of Pyrene-Pyridyl Precursors and Intermediate Derivatization

The success of the aforementioned cross-coupling reactions hinges on the availability of a suitable functionalized pyrene precursor. For the synthesis of this compound, 1,6-dibromopyrene is the key intermediate.

Bromination of Pyrene at 1,6-Positions for Subsequent Coupling

The direct bromination of pyrene can lead to a mixture of halogenated isomers. However, by carefully controlling the reaction conditions, it is possible to selectively obtain the 1,6-disubstituted product.

A common and effective method for the synthesis of 1,6-dibromopyrene involves the direct bromination of pyrene with elemental bromine in an inert solvent. nih.govchemicalbook.comgoogle.com Typically, a solution of bromine in a solvent like carbon tetrachloride or dichloromethane (B109758) is added dropwise to a solution of pyrene in the same solvent at room temperature. nih.govchemicalbook.com The reaction is often carried out under a nitrogen atmosphere to prevent side reactions. After the addition is complete, the reaction mixture is stirred for an extended period, often overnight, to ensure complete conversion. The product, which often precipitates from the reaction mixture, can then be isolated by filtration and purified by recrystallization from a suitable solvent such as toluene. nih.govchemicalbook.com This method typically yields a mixture of 1,6- and 1,8-dibromopyrene, which can be separated by fractional crystallization. nih.gov

An alternative and potentially milder method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in a polar solvent like dimethylformamide (DMF). Another reported method utilizes dibromohydantoin in an organic solvent, which is described as having advantages of being a milder and more easily handled brominating agent compared to liquid bromine. chemicalbook.com

Table 3: Reported Conditions for the Synthesis of 1,6-Dibromopyrene

| Brominating Agent | Solvent | Temperature | Reaction Time | Reported Yield of 1,6-isomer |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Room Temperature | ~48 hours | ~44% |

| Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | 6 hours | ~35% (from 1-bromopyrene) |

| Dibromohydantoin | Organic Solvent | Not specified | Not specified | High yield reported |

This table summarizes various reported conditions for the synthesis of 1,6-dibromopyrene. Yields can vary depending on the specific procedure and purification methods.

Boron-Organic Derivatives as Key Intermediates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and heteroaryl compounds, and its application is central to the construction of this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. In the context of synthesizing the target molecule, two primary strategies involving boron-organic derivatives have been explored: the use of a diborylated pyrene or the use of a pyridinylboronic acid derivative.

A prevalent and effective approach commences with 1,6-dibromopyrene as a key precursor. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyridin-4-ylboron source, such as pyridin-4-ylboronic acid or its esters. The general reaction scheme is depicted below:

The successful execution of this reaction is contingent on the appropriate selection of a palladium catalyst, a base, and a solvent system. Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The choice of base, such as sodium carbonate or potassium carbonate, and the solvent, often a mixture of toluene and ethanol or dioxane and water, are critical for achieving high yields.

An alternative, though less commonly reported strategy, involves the synthesis of 1,6-pyrenediyldiboronic acid or its corresponding pinacol ester. This diboron (B99234) intermediate can then be coupled with a halogenated pyridine, such as 4-bromopyridine, under Suzuki-Miyaura conditions to afford the desired this compound. While this method is also viable, the synthesis and purification of the diborylated pyrene intermediate can present its own set of challenges.

The following interactive table summarizes representative reaction conditions for Suzuki-Miyaura couplings involving pyrene and pyridine moieties, highlighting the versatility of boron-organic intermediates.

| Reactants | Catalyst | Base | Solvent | Yield (%) |

| 1,6-Dibromopyrene, Pyridin-4-ylboronic acid | [Pd(PPh₃)₄] | K₂CO₃ | Toluene/Ethanol/Water | 75 |

| 1,6-Dibromopyrene, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [Pd(dppf)Cl₂] | K₃PO₄ | 1,4-Dioxane | 82 |

| 1,6-Pyrenediyldiboronic acid, 4-Bromopyridine | [Pd(PPh₃)₄] | Na₂CO₃ | DMF | 68 |

Synthetic Challenges and Regioselectivity Control in Disubstituted Pyrenes

The synthesis of specifically disubstituted pyrenes, such as the 1,6-isomer, is fraught with challenges, primarily centered around achieving high regioselectivity. The pyrene nucleus possesses multiple reactive sites, and direct electrophilic substitution often leads to a mixture of isomers that are difficult to separate.

Addressing Non-K Region Functionalization in Pyrene Synthesis

The pyrene molecule is characterized by distinct regions of reactivity. The positions 4, 5, 9, and 10 are designated as the "K-region," while the 1, 3, 6, and 8 positions are known as the "non-K region." nih.gov Electrophilic aromatic substitution reactions preferentially occur at the electron-rich non-K region. snnu.edu.cn However, controlling the substitution pattern within the non-K region to selectively obtain a 1,6-disubstituted product over the 1,3-, 1,8-, or other isomers requires strategic synthetic planning.

The direct bromination of pyrene, a common first step to introduce functional handles, typically yields a mixture of dibrominated isomers, including 1,6-dibromopyrene and 1,8-dibromopyrene. nih.gov The separation of these isomers can be challenging due to their similar physical properties. Therefore, synthetic methodologies often focus on optimizing the reaction conditions of the initial functionalization step to favor the formation of the desired regioisomer.

Key strategies to control regioselectivity in the functionalization of the non-K region include:

Directed Ortho-Metalation: While less common for pyrene itself, this strategy can be employed on pyrene derivatives bearing a directing group to guide functionalization to a specific position.

Stepwise Synthesis: A sequential approach, starting with a mono-functionalized pyrene, allows for the introduction of a second substituent in a more controlled manner. For instance, starting from 1-bromopyrene, a second bromination can be performed, although this may still lead to a mixture of 1,6- and 1,8-dibromopyrenes. nih.gov

Bulky Reagents: The use of sterically hindered reagents can influence the position of substitution by favoring the more accessible sites.

The following table outlines some of the challenges and corresponding control strategies in the synthesis of disubstituted pyrenes.

| Challenge | Synthetic Strategy | Key Considerations |

| Formation of isomeric mixtures during direct electrophilic substitution | Stepwise functionalization starting from a monosubstituted pyrene | Requires additional synthetic steps and purification of intermediates. |

| Difficulty in separating regioisomers (e.g., 1,6- vs. 1,8-dibromopyrene) | Optimization of reaction conditions (solvent, temperature, catalyst) to favor one isomer | May not lead to complete selectivity; careful chromatographic separation is often still necessary. |

| Low reactivity of certain positions on the pyrene core | Use of more reactive intermediates such as organometallic pyrene derivatives | Requires careful handling of air- and moisture-sensitive reagents. |

Stereochemical Considerations in Dipyridylpyrene Isomer Synthesis

The concept of stereoisomerism in dipyridylpyrene derivatives, particularly the potential for atropisomerism, is an important consideration. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to chiral molecules without a traditional stereocenter. In the case of this compound, the single bonds connecting the pyrene and pyridine rings are the focal point for this potential isomerism.

For atropisomerism to be observed, the rotational barrier around the pyrene-pyridine C-C bond must be high enough to allow for the isolation of the individual rotational isomers (rotamers) at room temperature. The magnitude of this rotational barrier is primarily influenced by steric hindrance between the ortho-hydrogens of the pyridine rings and the adjacent hydrogen atoms on the pyrene core.

While extensive studies on the atropisomerism of this compound are not widely reported in the literature, the principles of biaryl atropisomerism suggest that the steric interactions in this system might be significant enough to lead to hindered rotation. The presence of bulky substituents on either the pyrene or pyridine rings would further increase the rotational barrier and the likelihood of observable atropisomerism.

If this compound or its substituted derivatives were to exist as stable atropisomers, they would be a pair of non-superimposable mirror images (enantiomers). The separation of these enantiomers would require chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation.

Further computational and experimental studies are needed to definitively determine the rotational barrier in this compound and to explore the potential for synthesizing and separating its atropisomers.

Photophysical Phenomena and Electronic Structure of 1,6 Di Pyridin 4 Yl Pyrene Systems

Fundamental Spectroscopic Characterization of Electronic Transitions

The electronic transitions of 1,6-di(pyridin-4-yl)pyrene and related systems have been extensively studied to understand their light-absorbing and emitting properties. These investigations form the basis for their potential applications in optoelectronic devices.

Absorption and Emission Spectroscopy of Pyrene-Pyridyl Systems

The substitution of pyridyl groups onto the pyrene (B120774) core significantly influences the electronic absorption and emission spectra. In a comparative study of various regioisomeric dipyridyl-pyrenes, this compound (referred to as compound 5 in the study) exhibits distinct photophysical properties. The absorption spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂) displays several bands corresponding to π-π* transitions within the pyrene core.

The emission spectra of pyrene derivatives are particularly sensitive to the substitution pattern. For this compound, the emission spectrum in CH₂Cl₂ shows a well-defined vibronic structure, which is characteristic of monomeric pyrene emission. This indicates that in dilute solutions, the molecules exist as individual, non-aggregated species. The position of the emission maxima is influenced by the electronic effects of the pyridyl substituents.

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| This compound | CH₂Cl₂ | 362, 382, 404 | 412, 435 |

Quantum Yield Investigations in Solution and Solid States

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For this compound, a remarkably high fluorescence quantum yield has been reported in solution. In dichloromethane, it exhibits a near-unity quantum yield (ΦF = 0.99), indicating that almost every absorbed photon is converted into an emitted photon. This high efficiency is a distinguishing feature compared to other dipyridyl-pyrene isomers.

In the solid state, the quantum yield of pyrene derivatives is often lower than in solution due to aggregation-caused quenching. While the specific solid-state quantum yield for this compound is not explicitly detailed in the available literature, a related compound, 1,6-dipyridyl-3,8-di-n-butyl-pyrene, was found to have the highest solid-state quantum yield (ΦF = 0.24) among a series of pyridyl-pyrenes. This suggests that the 1,6-substitution pattern is favorable for maintaining emissive properties even in the solid state, likely by mitigating detrimental intermolecular interactions.

| Compound | State | Quantum Yield (ΦF) |

| This compound | Solution (CH₂Cl₂) | 0.99 |

| 1,6-Dipyridyl-3,8-di-n-butyl-pyrene | Solid State | 0.24 |

Exciton Dynamics and Excimer Formation in Pyrene-Based Architectures

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, structureless, and red-shifted emission band compared to the monomer emission. This phenomenon arises from the interaction of an excited-state molecule with a ground-state molecule.

Influence of Molecular Conformation on Photophysical Behavior

The three-dimensional arrangement of the pyridyl substituents relative to the pyrene core plays a pivotal role in determining the electronic and photophysical properties of these systems. The dihedral angle between the two aromatic units is a key structural parameter that governs the extent of electronic communication.

Analysis of Dihedral Angles Between Pyrene and Pyrene Units

Single-crystal X-ray diffraction studies have provided precise information about the molecular structure of this compound. In the solid state, the molecule is not planar. The pyridyl rings are twisted with respect to the pyrene core. The dihedral angles between the plane of the pyrene moiety and the two pyridyl rings are 39.0° and 47.9°. This twisted conformation is a common feature in linked biaryl systems and arises from a balance between the steric hindrance of ortho-hydrogens and the electronic stabilization of a more planar arrangement.

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| This compound | 39.0 | 47.9 |

Impact of π-Electronic Communication and Orbital Overlap

The dihedral angle between the pyrene and pyridine (B92270) units directly impacts the degree of π-electronic communication between them. A larger dihedral angle leads to a decrease in the overlap of the p-orbitals on the adjacent aromatic rings. acs.org This reduced orbital overlap hinders the delocalization of the π-electrons across the entire molecule.

In the case of this compound, the significant twist between the pyrene and pyridyl rings suggests that the electronic communication is partially disrupted. acs.org As a result, the photophysical properties are largely dominated by the electronic transitions localized on the pyrene core, with the pyridyl groups acting as substituents that modulate these properties. This is consistent with the observation that the absorption and emission spectra retain the characteristic features of the pyrene chromophore. The poor π-electronic communication can be beneficial in some applications, as it can help to maintain the high fluorescence quantum yield of the pyrene unit by minimizing quenching pathways that might be introduced by the pyridyl moieties. acs.org

Theoretical Studies of Electronic Structure and Excited State Properties

Theoretical and computational chemistry provides powerful tools for elucidating the intricate relationship between the molecular structure of this compound and its electronic and photophysical properties. Through advanced modeling techniques, researchers can predict and understand the behavior of this compound at a quantum level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are paramount as they govern the molecule's electronic transitions, reactivity, and charge-transport properties.

Calculations reveal that in the parent pyrene molecule, both the HOMO and LUMO are delocalized π-orbitals spread across the aromatic core. researchgate.netresearchgate.net Upon substitution with pyridyl groups at the 1 and 6 positions, the electronic landscape is significantly altered. The HOMO of this compound generally retains its character, being primarily localized on the electron-rich pyrene core. However, the LUMO's distribution is more complex, with contributions from both the pyrene core and the pyridyl substituents. This indicates a potential for intramolecular charge transfer (ICT) upon excitation.

The energies of these frontier orbitals are critical indicators of the compound's electronic behavior. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, provides a theoretical estimate of the lowest excitation energy of the molecule. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies for Pyrene and Isomeric Dipyridyl-Pyrenes

Note: Data is illustrative and compiled from typical DFT calculation results for such systems. Actual values may vary based on the specific functional and basis set used.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption (UV-Vis) and emission (fluorescence) spectra. materialsciencejournal.orgscirp.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. materialsciencejournal.org

For this compound, TD-DFT calculations can accurately reproduce the main features of the experimental absorption spectrum. The calculations help assign the observed absorption bands to specific electronic transitions. For instance, the lowest energy absorption band, which is of significant interest, is typically assigned to the HOMO → LUMO transition (a π → π* transition). Higher energy bands may correspond to transitions involving other molecular orbitals, such as HOMO-1 → LUMO or HOMO → LUMO+1.

By optimizing the geometry of the first excited state (S₁), TD-DFT can also be used to predict the emission wavelength. The energy difference between the optimized S₁ state and the ground state (S₀) corresponds to the energy of the emitted photon. These theoretical predictions of absorption and emission maxima are invaluable for interpreting experimental photophysical data and for the rational design of new molecules with desired optical properties. materialsciencejournal.org

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Note: Predicted values are representative and depend on the computational methodology. Experimental values are from measurements in a specific solvent.

The concept of the "site effect" refers to how the photophysical and electronic properties of pyrene-based molecules are highly dependent on the specific positions (or sites) of substituent attachment on the pyrene core. nih.gov Theoretical studies have been instrumental in providing a fundamental understanding of this phenomenon.

The pyrene core has distinct positions for substitution, with the 1, 3, 6, and 8 positions being electronically different from the 2, 7, 4, 5, 9, and 10 positions. DFT calculations on various dipyridyl-pyrene isomers demonstrate this effect clearly. nih.gov

Substitution at 1,6- and 1,8-positions: When pyridyl groups are attached at these positions, there is a significant perturbation of the pyrene π-system. The calculations show that the HOMO and LUMO energy levels are altered, leading to a smaller HOMO-LUMO gap compared to pyrene and other isomers (see Table 1). This reduction in the energy gap is consistent with the bathochromic (red) shift observed in the absorption and emission spectra of these compounds. nih.gov

Substitution at 2,7-positions: In contrast, theoretical models show that substitution at the 2 and 7 positions has a much weaker influence on the frontier orbitals of the pyrene core. The HOMO and LUMO distributions and energies remain more "pyrene-like," resulting in photophysical properties that are less perturbed compared to the 1,6-isomer. nih.gov

This site-dependent influence arises from the symmetry and nodal properties of the pyrene molecular orbitals. The 1, 3, 6, and 8 positions have larger coefficients in the HOMO and LUMO wavefunctions, meaning that substituents at these sites can interact more strongly with the frontier orbitals, thus exerting a greater electronic influence. nih.gov For this compound, this strong electronic coupling facilitates efficient charge communication across the molecule, leading to its unique and often desirable photophysical properties, such as high fluorescence quantum yields. nih.gov

Compound Index

Supramolecular Assembly and Coordination Chemistry of 1,6 Di Pyridin 4 Yl Pyrene

Design Principles for Pyrene-Pyridyl Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of functional metal-organic frameworks (MOFs) and coordination polymers hinges on the judicious selection of organic ligands and metal nodes. Pyrene-based pyridyl ligands, such as 1,6-di(pyridin-4-yl)pyrene, have emerged as promising building blocks due to their unique structural, optical, and electronic properties. The extensive π-conjugated system of the pyrene (B120774) core, combined with the directional coordination capabilities of the pyridyl nitrogen atoms, allows for the construction of diverse and functional supramolecular architectures.

Ditopic N-Donor Bridging Ligand Characteristics of Dipyridylpyrenes

This compound functions as a classic example of a ditopic N-donor bridging ligand. This characteristic arises from the two pyridyl nitrogen atoms positioned at opposite ends of the rigid pyrene core. Each nitrogen atom possesses a lone pair of electrons capable of coordinating to a metal center, allowing the ligand to act as a linker or "bridge" between two metal ions. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers and MOFs. The rigidity of the pyrene backbone ensures that the distance and orientation between the two donor sites are well-defined, which provides a degree of predictability in the resulting framework topology. The "non-innocent" backbone of such ligands, capable of participating in non-covalent interactions like π-π stacking, further influences the final supramolecular structure.

The effectiveness of dipyridylpyrenes as bridging ligands is rooted in several key features:

Directionality: The nitrogen atoms of the pyridyl groups provide specific, directional coordination vectors.

Rigidity: The pyrene core is a rigid spacer, which helps in the formation of predictable and stable frameworks.

Length: The length of the ligand dictates the pore size and dimensionality of the resulting network.

Electronic Properties: The aromatic pyrene core can engage in π-π stacking interactions, contributing to the stability and functionality of the framework.

Impact of Geometric Isomerism on Extended Framework Formation (e.g., 1,6- vs. 1,8-dipyridylpyrene)

The specific substitution pattern on the pyrene core, known as geometric isomerism, has a profound impact on the geometry of the resulting coordination frameworks. The positions at which the pyridyl groups are attached to the pyrene core determine the angle between the two N-donor coordination vectors. For instance, this compound possesses a quasi-linear or "trans-like" geometry, while the 1,8-isomer has a distinct angular or "cis-like" conformation.

This difference in ligand geometry directly influences the topology of the self-assembled network. A linear ligand like the 1,6-isomer is more likely to form linear chains or simple grid-like structures. In contrast, an angular ligand like the 1,8-isomer can lead to the formation of more complex, bent, or helical structures, as well as discrete molecular macrocycles. The choice of isomer is therefore a critical design parameter that allows for the targeted synthesis of coordination polymers with specific dimensionalities and network topologies. The steric hindrance and rotational freedom of the functional groups attached to the pyrene can also lead to distortions in the final framework, which can affect the material's properties.

Synthesis and Structural Elucidation of Coordination Architectures

The construction of coordination architectures from pyrene-pyridyl ligands like this compound is typically achieved through self-assembly processes, where the ligand and metal ions spontaneously organize into ordered structures. The resulting frameworks are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Self-Assembly Processes with Transition Metal Ions (e.g., Zn(II), Cd(II), Co(II))

Divalent transition metals such as Zinc(II), Cadmium(II), and Cobalt(II) are commonly employed.

Zn(II) ions often exhibit a preference for tetrahedral or octahedral coordination geometries, which can lead to the formation of diverse network topologies.

Cd(II) ions , being larger, can accommodate higher coordination numbers (up to 7 or 8), potentially resulting in different and more complex framework structures compared to Zinc(II).

Co(II) ions can adopt various coordination geometries, including tetrahedral and octahedral, and can introduce interesting magnetic or catalytic properties into the framework.

The self-assembly process is governed by the reversible formation of coordination bonds between the pyridyl nitrogen atoms and the metal ions. Factors such as the metal-to-ligand ratio, solvent, temperature, and the presence of counter-anions can all influence the final structure, sometimes leading to the formation of different polymorphs or supramolecular isomers from the same set of components.

Crystallographic Analysis of Pyrene-Based Coordination Networks

For a network based on this compound, crystallographic analysis can reveal:

The coordination environment of the metal ions (e.g., tetrahedral, octahedral).

How the ditopic ligands bridge the metal centers to form the extended network.

The dimensions and shape of any pores or channels within the structure.

The table below presents crystallographic data for the free ligand, this compound, which serves as the fundamental building block for these coordination networks.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.3677 |

| b (Å) | 8.1391 |

| c (Å) | 11.6155 |

| α (°) | 90 |

| β (°) | 99.7660 |

| γ (°) | 90 |

Host-Guest Interactions and Inclusion Chemistry of Pyrene-Pyridyl Systems

A key feature of many MOFs and coordination polymers derived from ligands like this compound is their porosity. The pores and channels within these frameworks can accommodate guest molecules, leading to a rich field of host-guest chemistry. The nature of the host-guest interactions is governed by the chemical and physical properties of both the framework (the host) and the entrapped molecule (the guest).

The pyrene units lining the pores play a significant role in these interactions. The large, electron-rich surface of the pyrene core is capable of engaging in non-covalent interactions, particularly π-π stacking with aromatic guest molecules. Other potential interactions include hydrogen bonding (if suitable functional groups are present on the guest or host), and van der Waals forces.

The ability of these frameworks to selectively bind and release guest molecules is crucial for applications such as:

Gas storage and separation: The pore size and surface chemistry can be tuned to selectively adsorb certain gases over others.

Sensing: The inclusion of a guest molecule can cause a detectable change in the framework's properties, such as its fluorescence, which can be used for chemical sensing.

Catalysis: The pores can act as nanoscale reaction vessels, concentrating reactants and facilitating catalytic transformations.

The study of host-guest interactions often involves techniques like gas adsorption analysis to measure porosity and affinity for different gases, and crystallographic studies of the guest-loaded framework to visualize the precise binding locations and interactions at a molecular level. The dynamic nature of some frameworks allows them to respond to the presence of guests by changing their structure, a phenomenon that can be studied by in-situ diffraction methods.

Encapsulation within Molecular Cages and Cryptands

The encapsulation of guest molecules within the cavities of host structures is a central theme in supramolecular chemistry, enabling applications from catalysis to molecular sensing. The pyrene moiety is a particularly attractive guest for various molecular containers due to its size and strong potential for host-guest interactions. Molecules like this compound are prime candidates for encapsulation within molecular cages and cryptands, where the host cavity can isolate the molecule, alter its photophysical properties, and stabilize it.

Studies on pyrene and its derivatives have demonstrated successful encapsulation in several host systems:

Covalent Organic Cages: Water-soluble covalent organic cages, often constructed from pyridine (B92270) salts, have been shown to encapsulate pyrene. mdpi.comnih.gov This encapsulation is typically driven by π-π interactions between the pyrene guest and the aromatic panels of the cage. mdpi.com Upon encapsulation, significant changes in the fluorescence of pyrene are often observed, such as the quenching of its emission. mdpi.com The defined and protected environment of the cage can also favor the monomeric emission of pyrene by preventing the formation of excimers, which occurs when pyrene molecules aggregate. acs.orgnih.gov

Metal-Organic Cages (MOCs): Self-assembled MOCs, particularly those with large aromatic panels, are effective hosts for pyrene and related polycyclic aromatic hydrocarbons (PAHs). researchgate.net For instance, an iron-based Fe(II)4L6 cage built from a 1,6-pyrene scaffold provides a well-enclosed cavity suitable for encapsulating large hydrophobic guests like fullerenes and steroids. researchgate.netacs.org The binding within these cages is facilitated by favorable π-π interactions between the guest and the pyrene units of the host. acs.org

Cryptands: Cryptands, which are macrobicyclic hosts, can form stable complexes with suitable organic guests. nih.gov Shape-persistent cryptands have been designed specifically for capturing PAHs, demonstrating the potential for strong binding interactions within their pre-organized cavities. nih.gov Theoretical calculations on cryptands with pyridine and triazine units have shown high binding affinities for various aromatic guest molecules, driven by the complementary nature of the host's interior and the guest's exterior. nih.gov

The process of encapsulation can lead to distinct photophysical responses, which are useful for sensing applications.

Table 1: Examples of Pyrene Encapsulation in Host Systems

| Host Type | Guest | Key Driving Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| Covalent Organic Cage (Pyridine Salt-based) | Pyrene | π-π Interactions | Fluorescence quenching | mdpi.com |

| Fe(II)4L6 Metal-Organic Cage | Fullerenes (C60, C70), Steroids | π-π Stacking, Hydrophobic Effects | Stabilization and isolation of guest | acs.org |

| Cavitand Dimer | Pyrene | Encapsulation | Suppression of excimer emission; monomer emission observed | acs.orgnih.gov |

| C3 Symmetry Cryptand (Theoretical) | Polycyclic Aromatic Hydrocarbons | Host-Guest Complementarity | High binding energy (calculated) | nih.gov |

Charge Transfer Interactions in Host-Guest Architectures for Tunable Luminophores

The electronic properties of this compound, which combine an excellent electron donor (pyrene) with electron-accepting pyridyl groups, make it a prototypical donor-acceptor (D-A) system. In such systems, photoexcitation can lead to an intramolecular charge transfer (ICT) state. rsc.org The energy of this CT state, and consequently the color of the emitted light, is highly sensitive to the molecule's environment. By incorporating such molecules into well-defined host-guest architectures, it becomes possible to precisely control these interactions and create tunable luminophores.

When a D-A molecule is encapsulated within a host, the rigid and confined environment can enforce a specific geometry that enhances charge transfer. nih.govresearchgate.net Furthermore, interactions with the host itself can stabilize the charge-separated state, leading to significant shifts in the emission wavelength. This principle allows for the rational design of materials whose color can be tuned by external stimuli.

Key findings in related systems include:

Solvent Polarity: In pyrene-terpyridine systems, an optical electron transfer from the pyrene donor to the terpyridyl acceptor occurs in polar media, resulting in both CT absorption and emission. nih.govresearchgate.net The emission is red-shifted in more polar solvents, which stabilize the polar CT excited state.

Metal Coordination: Complexation with metal ions, such as zinc(II), to the pyridyl units can dramatically enhance the charge transfer character. nih.govnih.gov The metal ion acts as a Lewis acid, increasing the electron-accepting strength of the pyridyl moiety. This leads to a further red-shift in the emission and can modulate the fluorescence quantum yield. nih.govnih.gov

Supramolecular Assembly: Host-guest interactions in supramolecular assemblies can be used to manipulate intermolecular aromatic stacking distances. This control over the solid-state packing allows for the tuning of fluorescent emission, with demonstrated systems showing color changes from blue to yellow. This approach has been used to achieve multi-color switchable fluorescence and even pure white-light emission from a single fluorophore in different assembled states.

Table 2: Modulation of Charge Transfer and Luminescence in Pyrene-Pyridine Systems

| System | Modulator | Mechanism | Resulting Photophysical Change | Reference |

|---|---|---|---|---|

| Pyrene-terpyridine Dyad | Solvent Polarity | Stabilization of the Charge Transfer (CT) excited state | Red-shifted CT emission in more polar solvents | nih.govresearchgate.net |

| Pyrene-terpyridine Dyad | Zn(II) Complexation | Increased electron-acceptor strength of terpyridine | Enhanced CT character and red-shifted emission | nih.gov |

| Pyrene-bipyridine Dyad | Zn(II) Complexation | Induction of a CT singlet excited state | Efficient modulation of visible absorption and fluorescence | nih.gov |

| Pyrene-based Coordination Polymers | Metal Ion (d10 vs. other) and π-stacking | Optimization of charge transport and HOMO-LUMO gap | Tuned photoelectric response and photocurrent density | rsc.org |

Advanced Applications in Organic Electronic Devices

Utilization as Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

The pyrene (B120774) moiety, known for its high hole mobility and strong electron delocalization, serves as an excellent foundation for hole-transporting materials (HTMs). When functionalized with pyridine (B92270) units, the resulting donor-acceptor structure can be optimized for efficient charge injection and transport in OLEDs.

The efficacy of a pyrene-pyridyl compound as an HTM is deeply rooted in its molecular structure, which dictates its electronic properties and solid-state morphology. A critical factor is the spatial arrangement of the pyrene core and the pyridyl substituents.

Molecular Geometry: In many pyridine-appended pyrene derivatives, crystallographic studies reveal a significant dihedral angle between the plane of the pyrene core and the attached pyridine rings. For instance, in related 1-pyrenyl-pyridine compounds, these angles can be as large as 66-69°, indicating poor π-electronic communication and limited electron delocalization across the entire molecule. While this twisting disrupts full conjugation, it can be advantageous for achieving balanced charge transport, which improves device stability and performance at higher voltages.

Energy Level Alignment: For efficient hole injection, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-matched with the work function of the anode (commonly indium tin oxide, ITO) and the HOMO level of the emissive layer. Pyrene-pyridine derivatives have been shown to possess suitable HOMO levels, typically around 5.6 eV, which facilitates this crucial process. The HOMO is primarily localized on the electron-donating pyrene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the electron-accepting pyridine unit. This distinct localization allows for the tuning of the energy gap and transport properties.

Modifying the peripheral substituents on the pyridyl units provides a powerful strategy for fine-tuning the material's properties and, consequently, the performance of the OLED. By introducing different functional groups, researchers can alter carrier mobility, thermal stability, and energy levels.

| HTM Compound | Substituent Group | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) |

|---|---|---|---|---|

| Py-03 | -H (Diphenyl) | 14500 | 20.8 | 8.0 |

| Py-MeO | -OMe (Anisole) | 15600 | 21.8 | 8.5 |

| Py-Me | -Me (Tolyl) | 16100 | 22.1 | 8.7 |

| Py-Br | -Br (Bromophenyl) | 17300 | 22.4 | 9.0 |

Data sourced from a study on analogous 4-(pyren-1-yl)pyridine derivatives.

A major challenge in OLED technology is "efficiency roll-off," the phenomenon where the device's efficiency decreases at high brightness levels. Pyrene-pyridine based HTMs have shown significant promise in mitigating this issue. Devices using these materials exhibit much lower roll-off compared to those using the standard HTM, NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).

For example, when increasing luminance from 1,000 to 10,000 cd/m², a device with the Py-Br HTM showed only a 6% roll-off in efficiency. Remarkably, devices using the Py-Me and Py-03 analogues demonstrated an "efficiency roll-up," where performance actually improved at higher brightness levels. This stable performance is attributed to the balanced charge transport within the material and its high thermal stability. The decomposition temperatures for these compounds are often very high (e.g., 357°C for Py-03 and 367°C for Py-Me), which is crucial for the longevity and operational stability of the device.

Integration into Organic Field-Effect Transistors (OFETs)

The inherent properties of the pyrene core—specifically its planarity, extensive π-conjugation, and tendency for ordered molecular packing—make it an excellent semiconductor for Organic Field-Effect Transistors (OFETs). Pyrene derivatives have been successfully utilized in OFETs, demonstrating both p-type and ambipolar charge transport characteristics.

The high charge carrier transporting ability of pyrene is a key advantage for this application. For instance, pyrene fused perylene (B46583) diimide derivatives have been used to fabricate bottom-contact OFETs that exhibited high p-type mobility, reaching up to 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. The introduction of pyridyl groups to the pyrene core, as in 1,6-Di(pyridin-4-yl)pyrene, can influence the molecular packing and energy levels, potentially enabling n-type or ambipolar behavior due to the electron-accepting nature of the pyridine ring. The development of asymmetric pyrene derivatives has also been explored to fine-tune crystal packing and electronic properties for optimized FET characteristics.

Prospects for Pyrene-Pyridyl Derivatives in Organic Photovoltaic Devices (OPVs)

Pyrene-based materials are increasingly being explored for use in organic solar cells, including both polymer-based and perovskite devices. Their strong absorption in the visible spectrum and excellent charge transport properties are highly beneficial for photovoltaic applications.

The integration of pyridyl units with a pyrene core can be particularly advantageous in OPVs. Pyridyl groups can enhance the material's solubility, which is crucial for solution-based processing of devices, and help in tuning the HOMO/LUMO energy levels to create a favorable cascade for charge separation and extraction at the donor-acceptor interface. Pyrene derivatives have been effectively used as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies (PCE). Furthermore, in dye-sensitized solar cells (DSSCs), pyrene-based covalent organic polymers have been used to modify TiO₂ photoanodes, resulting in a more than 20% promotion in PCE, achieving a final efficiency of 10.0%. This enhancement is attributed to the suitable band position and wide light absorption of the pyrene-based material, which improves photo-to-electron conversion and transfer.

Chemo and Biosensing Applications of Pyrene Pyridyl Scaffolds

Development of Fluorescent Sensors based on Pyrenoviologen Derivatives

The synthesis of fluorescent sensors based on pyrenoviologen derivatives begins with the 1,6-di(pyridin-4-yl)pyrene precursor. This precursor is synthesized via a Suzuki coupling reaction, a robust method for creating carbon-carbon bonds. rhhz.net Following the initial synthesis, the pyridyl groups are quaternized through a reaction with iodomethane, yielding the water-soluble pyrenoviologen, specifically 1,6-di(N-methylpyridinium-4-yl)pyrene, often denoted as Py2+. rhhz.net This quaternization is crucial as it not only imparts water solubility but also introduces the cationic charges essential for selective analyte recognition. rhhz.net

These pyrenoviologen derivatives are designed to be highly emissive, a property enhanced by the integration of the pyrene (B120774) fluorophore into the viologen system. rhhz.net While traditional viologens (di-quaternized 4,4'-bipyridyl salts) are typically non-emissive due to their electron-accepting nature, the incorporation of the electron-donating pyrene moiety can create highly fluorescent molecules. rhhz.net For instance, a related compound, 1,3,6,8-tetrakis(N-methylpyridinium-4-yl)pyrene (Py4+), exhibits an impressive fluorescence quantum yield of 70%. rhhz.net The resulting cationic pyrenoviologens, such as Py2+, serve as the foundation for fabricating sensitive fluorescent sensors for various analytes. rhhz.net

Table 1: Synthesized Pyrenoviologen Derivatives and Precursors

| Compound Name | Abbreviation | Role in Sensor Development | Key Synthesis Step |

|---|---|---|---|

| This compound | - | Precursor | Suzuki Coupling Reaction |

| 1,6-di(N-methylpyridinium-4-yl)pyrene | Py2+ | Active Fluorescent Sensor | Quaternization with Iodomethane |

| 1,3,6,8-tetrakis(N-methylpyridinium-4-yl)pyrene | Py4+ | Comparative Fluorescent Sensor | Quaternization with Iodomethane |

Sensing in Aqueous and Diverse Media for Environmental and Analytical Applications

A significant advantage of pyrenoviologen sensors derived from this compound is their excellent solubility and functionality in aqueous media. rhhz.net This is a direct result of the cationic pyridine (B92270) salts incorporated into their structure, making them highly suitable for real-world environmental and analytical applications where samples are often water-based. rhhz.net

These sensors have demonstrated high sensitivity and selectivity in detecting environmental pollutants like picric acid (PA) in aqueous solutions. rhhz.net Picric acid is a hazardous material, being both a powerful explosive and an environmental pollutant, making its detection crucial for safety and environmental monitoring. rhhz.net The cationic nature of the pyrenoviologen sensors offers superior sensitivity in this context, enabling the detection of very low concentrations of picrate (B76445) anions. rhhz.net

The ability to selectively identify picric acid from a mixture of other nitro-aromatic compounds highlights the sensor's practical utility. rhhz.net This selectivity, attributed to the specific electrostatic interaction with the picrate anion, is a critical feature for analytical applications where complex sample matrices are common. rhhz.net The development of these novel sensors and the understanding of their quenching mechanism provide a new strategic approach for creating practical, real-life sensors for important environmental contaminants. rhhz.net

Table 2: Performance Characteristics of a Pyrenoviologen Sensor for Picric Acid

| Characteristic | Description | Reference |

|---|---|---|

| Target Analyte | Picric Acid (PA) | rhhz.net |

| Sensing Medium | Aqueous Solution | rhhz.net |

| Detection Principle | Fluorescence Quenching | rhhz.net |

| Quenching Mechanism | Static Quenching (Electron Transfer) | rhhz.net |

| Basis for Selectivity | Electrostatic association between cationic sensor and picrate anion | rhhz.net |

Future Research Directions and Perspectives

Exploration of Novel Regioisomers and Complex Substitution Patterns

The chemical behavior and material properties of pyrene (B120774) derivatives are highly dependent on the specific substitution pattern on the pyrene core. acs.orgmdpi.com While 1,6-disubstitution is a common motif, the pyrene scaffold allows for a variety of other regioisomers, including 1,8-, 2,7-, and 1,3,6,8-substitution. mdpi.comrsc.org A systematic investigation into these alternative substitution patterns for dipyridylpyrenes is a crucial avenue for future research.

A comparative study of different regioisomers would provide fundamental insights into structure-property relationships. For instance, research has shown that the emission spectra and quantum yields of pyridyl-pyrene conjugates are heavily influenced by the substitution site. acs.org The 1,6-disubstituted isomer, for example, has been reported to exhibit a near-unity emission quantum yield in solution, significantly higher than other regioisomers. acs.org Further exploration could involve synthesizing and characterizing a comprehensive library of dipyridylpyrene isomers to map out how the pyridyl position affects electronic properties, molecular packing, and ultimately, device performance.

Beyond simple regioisomerism, the introduction of additional and more complex functional groups onto the pyrene or pyridyl rings represents another promising research direction. This could involve adding electron-donating or electron-withdrawing groups to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net Such modifications can enhance properties like charge carrier mobility and light absorption, which are critical for applications in organic electronics. researchgate.netuky.edu

Table 1: Comparison of Properties for Pyridyl-Pyrene Regioisomers

| Regioisomer | Substitution Pattern | Reported Quantum Yield (Solution) | Key Characteristics |

| Compound 5 (in study) | 1,6-disubstituted | ~1.0 | Near-unity emission quantum yield, high fluorescence. acs.org |

| Other Isomers | e.g., 1,8-, 2,7- | Lower than 1,6-isomer | Bathochromic shifts in emission spectra observed, particularly for 2-substituted pyrenes. acs.org |

| Compound 10 (in study) | 1,6-dipyridyl-3,8-di-n-butyl | 0.24 (solid-state) | Highest solid-state quantum yield among a series of pyridyl-pyrenes. acs.org |

This table is based on data from a comparative study on regioisomeric pyridyl–pyrene conjugates and is intended to be illustrative of the impact of substitution patterns. acs.org

Rational Design of Multi-Component Systems for Enhanced and Synergistic Functionality

The pyridyl nitrogen atoms in 1,6-Di(pyridin-4-yl)pyrene provide ideal coordination sites for creating complex, multi-component systems. These systems can exhibit emergent properties that are not present in the individual components. Future research will likely focus on the rational design of such systems, including metal-organic frameworks (MOFs), supramolecular assemblies, and host-guest complexes.

Pyrene-based ligands have been successfully used to construct MOFs with applications in photocatalysis, sensing, and gas separation. semanticscholar.org The defined geometry of this compound makes it an excellent candidate as a linear linker for constructing porous, crystalline frameworks. By carefully selecting metal nodes and reaction conditions, it may be possible to create MOFs with tailored pore sizes and functionalities for specific applications, such as selective carbon dioxide capture or heterogeneous catalysis. For instance, a zinc-organic framework based on 1,3,6,8-tetra(pyridin-4-yl)pyrene (B8197076) has demonstrated high stability and efficiency in photocatalytic hydrogen evolution. rsc.org

Furthermore, the planar pyrene core is known to participate in π-π stacking interactions, which can be exploited to build self-assembled nanostructures. researchgate.net By combining this compound with other complementary molecules, it is possible to create functional materials with enhanced charge transport properties or unique photophysical behaviors. These multi-component systems could find use in organic solar cells, where efficient charge separation and transport are paramount.

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting molecular properties and guiding experimental work. scirp.orgresearchgate.net For pyrene-pyridyl compounds, DFT can be used to calculate key electronic parameters, providing insights into their potential performance in various applications.

Future computational studies could focus on building predictive models for a wide range of pyrene-pyridyl derivatives. By systematically varying the substitution patterns and functional groups in silico, researchers can screen for candidate molecules with optimized properties before undertaking time-consuming and resource-intensive synthesis. acs.org For example, DFT calculations can predict the HOMO-LUMO gap, which is crucial for determining the optical and electronic properties of a material. scirp.org These predictions can help in designing materials with specific absorption and emission characteristics for use in OLEDs or as fluorescent probes. researchgate.net

Moreover, computational modeling can be used to simulate the interactions within multi-component systems. This can aid in the rational design of MOFs by predicting their structural stability and electronic band structure. rsc.org For self-assembled systems, modeling can provide insights into the intermolecular forces that govern their formation and stability, facilitating the design of materials with desired morphologies and functionalities.

Table 2: Key Parameters from Computational Modeling of Pyrene Derivatives

| Parameter | Significance | Typical Computational Method |

| HOMO/LUMO Energies | Determines electronic properties, charge injection/transport capabilities, and optical absorption/emission wavelengths. scirp.org | Density Functional Theory (DFT) scirp.org |

| HOMO-LUMO Gap | Correlates with the energy required for electronic excitation and influences the color of emitted light in OLEDs. rsc.org | DFT rsc.org |

| Molecular Orbitals | Visualizes the distribution of electron density, providing insights into chemical reactivity and intermolecular interactions. acs.org | DFT acs.org |

| Heat of Formation | Indicates the relative stability of different regioisomers. scirp.org | DFT with isodesmic reactions scirp.org |

Scalable Synthesis and Potential for Industrial Applications of Pyrene-Pyridyl Compounds

For any promising material to transition from the laboratory to industrial application, the development of scalable and cost-effective synthesis methods is essential. While methods like the Suzuki-Miyaura cross-coupling reaction are commonly used to synthesize pyrene-pyridyl compounds, future research must focus on optimizing these processes for large-scale production. acs.orgnih.gov This includes exploring one-pot synthesis strategies, minimizing the use of expensive catalysts, and developing purification methods that are suitable for industrial scales. mdpi.com

The potential industrial applications for this compound and related compounds are vast, primarily in the field of organic electronics. researchgate.netuky.edu Pyrene derivatives have shown promise as hole-transporting materials in OLEDs and perovskite solar cells. nih.gov The high fluorescence quantum yield and good chemical stability of pyrene make it an attractive component for blue-light-emitting materials, which are in high demand for display and lighting technologies. researchgate.net

Further research should focus on fabricating and testing prototype devices that incorporate this compound. This will provide valuable data on its performance and stability in real-world applications and help to identify any remaining challenges that need to be addressed before commercialization. The development of water-dispersible pyrene derivatives could also open up new applications in areas such as bio-imaging and sensing, where processing from aqueous solutions is advantageous. mdpi.com

Q & A

Q. What are the primary synthetic routes for 1,6-Di(pyridin-4-yl)pyrene, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between pyrene boronic acid derivatives and 4-bromopyridine. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio for efficient coupling .

- Solvent optimization : Use degassed toluene/ethanol (3:1) under inert atmosphere to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in hot ethanol yields >95% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regioselectivity (e.g., pyridyl proton signals at δ 8.5–9.0 ppm). 2D COSY/HSQC resolves overlapping peaks in aromatic regions .

- Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 383.2) .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C: 81.5%, N: 9.8%).

Q. What role does solvent polarity play in modulating the photophysical properties of this compound?

Solvent polarity significantly affects absorption/emission spectra due to solvatochromism. For example:

Q. What protocols are recommended for X-ray crystallographic analysis of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure refinement : SHELXL (via Olex2 interface) for anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit ~1.05 .

- Validation : Check for π-π stacking distances (3.4–3.8 Å) and dihedral angles between pyridyl/pyrene planes .

Advanced Research Questions

Q. How can supramolecular assembly of this compound be engineered for luminescence tuning?

Host-guest interactions with macrocycles (e.g., cucurbit[7]uril) enable tunable emission. Methodology:

Q. What advanced spectroscopic techniques are suitable for studying excited-state dynamics?

Q. How can computational modeling predict electronic properties for derivative design?

Q. What strategies resolve crystallographic data anomalies in twisted conformers?

For twinned crystals :

Q. How can the Zincke reaction functionalize pyridyl groups for targeted applications?

Q. What methodologies analyze electronic interactions in nitro-functionalized derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.